molecular formula C17H12N2OS B2511148 4-(Benzylthio)benzofuro[3,2-d]pyrimidine CAS No. 62208-74-6

4-(Benzylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2511148
CAS No.: 62208-74-6
M. Wt: 292.36
InChI Key: YCBDARXMAVVTDR-UHFFFAOYSA-N
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Description

4-(Benzylthio)benzofuro[3,2-d]pyrimidine (CAS 62208-74-6) is an organic compound with the molecular formula C17H12N2OS and a molecular weight of 292.36 . This benzofuropyrimidine derivative is part of a class of fused heterocyclic compounds that are of significant interest in medicinal and organic chemistry research . The benzofuro[3,2-d]pyrimidine scaffold serves as a core structure in various scientific investigations. While specific biological activity data for this particular derivative is not fully established, related furopyrimidine compounds are widely studied for their potential as kinase inhibitors . For instance, structural analogs based on the furopyrimidine framework have been developed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research . The presence of the benzylthio moiety at the 4-position is a modification that can be explored to modulate the compound's physicochemical properties and its interaction with biological targets. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest findings on the applications of benzofuropyrimidine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-2-6-12(7-3-1)10-21-17-16-15(18-11-19-17)13-8-4-5-9-14(13)20-16/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBDARXMAVVTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzylthio Benzofuro 3,2 D Pyrimidine and Its Analogues

Strategic Approaches to Benzofuro[3,2-d]pyrimidine Nucleus Formation

The construction of the tricyclic benzofuro[3,2-d]pyrimidine core is a critical step in the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this, primarily relying on cyclo-condensation and cyclization reactions.

Cyclo-condensation and Cyclization Protocols

One of the most common methods for synthesizing the benzofuro[3,2-d]pyrimidine nucleus is through the condensation of a functionalized benzofuran (B130515) precursor with a suitable three-atom component that provides the pyrimidine (B1678525) ring. A key starting material for this approach is 3-amino-2-benzofurancarboxamide. The condensation of this compound with aromatic aldehydes in the presence of a catalytic amount of concentrated hydrochloric acid provides a direct route to 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines in a single step. researchgate.netnih.gov This method is efficient for creating a variety of substituted analogues at the 2-position.

Another effective strategy involves the cyclization of appropriately substituted benzofuran derivatives. For instance, the reaction of 3-amino-2-benzofurancarbonitrile with isocyanates or isothiocyanates can lead to the formation of 4-iminobenzofuro[3,2-d]pyrimidine derivatives, which can then undergo further transformations. researchgate.net These cyclo-condensation reactions are fundamental in building the core heterocyclic structure.

Utilization of Aza-Wittig Reactions

The Aza-Wittig reaction has emerged as a powerful tool for the synthesis of various heterocyclic systems, including benzofuro[3,2-d]pyrimidines. This reaction typically involves the reaction of an iminophosphorane with an isocyanate to form a carbodiimide (B86325) intermediate, which then undergoes cyclization with a nucleophile. semanticscholar.org For the synthesis of benzofuro[3,2-d]pyrimidine derivatives, an appropriately substituted benzofuran-based iminophosphorane can be employed. This method offers a versatile route to a range of substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones. For example, the reaction of an iminophosphorane with carbon disulfide, followed by reaction with an amine and subsequent alkylation, can yield 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones. researchgate.net

Condensation Reactions Involving Benzofuran Chalcones

Benzofuran chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds. scirp.org In the context of benzofuro[3,2-d]pyrimidine synthesis, these chalcones can be reacted with various binucleophiles to form the pyrimidine ring. bu.edu.eg A common approach is the Claisen-Schmidt condensation of a 2-acetylbenzofuran (B162037) with an aromatic aldehyde to produce a benzofuran chalcone (B49325). researchgate.netscirp.org This chalcone can then undergo a cyclocondensation reaction with compounds like urea, thiourea, or guanidine (B92328) to yield the corresponding benzofuro[3,2-d]pyrimidine derivatives. bu.edu.egnih.gov For instance, reacting a benzofuran chalcone with guanidine nitrate (B79036) in the presence of a base such as sodium hydroxide (B78521) in ethanol (B145695) can produce 2-amino-4-(benzofuran-2-yl)pyrimidines. researchgate.net This method provides a straightforward route to derivatives with substituents at both the 2- and 4-positions of the pyrimidine ring, dictated by the structure of the chalcone and the binucleophile used.

Derivatization and Functionalization at the 4-Position

Once the benzofuro[3,2-d]pyrimidine nucleus is formed, the next crucial step is the introduction of the benzylthio group at the 4-position. This is typically achieved through a nucleophilic substitution reaction on a pre-functionalized core.

Nucleophilic Displacement Reactions Leading to Thioether Formation

The most prevalent strategy for introducing a thioether at the 4-position of a pyrimidine ring involves the nucleophilic displacement of a suitable leaving group, most commonly a halogen. researchgate.net In the case of benzofuro[3,2-d]pyrimidines, the corresponding 4-oxo derivative, often synthesized via one of the methods described in section 2.1, is first converted to a 4-chloro derivative. This transformation is typically accomplished by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.net The resulting 4-chlorobenzofuro[3,2-d]pyrimidine (B1347961) is a highly reactive intermediate that readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including thiols. researchgate.netnih.gov

The general mechanism of this SNAr reaction involves the attack of the sulfur nucleophile at the electron-deficient C-4 position of the pyrimidine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion yields the desired 4-thioether substituted benzofuro[3,2-d]pyrimidine. The reactivity of the 4-chloro position is enhanced by the electron-withdrawing nature of the fused heterocyclic system.

Introduction of the Benzylthio Moiety

To synthesize the target compound, 4-(benzylthio)benzofuro[3,2-d]pyrimidine, the 4-chlorobenzofuro[3,2-d]pyrimidine intermediate is reacted with a source of the benzylthio nucleophile. This is typically benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a base, or a pre-formed sodium benzyl thiolate. The base, such as potassium carbonate or sodium ethoxide, deprotonates the benzyl mercaptan to generate the more nucleophilic thiolate anion, which then attacks the 4-position of the pyrimidine ring.

While a specific protocol for the synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of analogous 2-(benzylthio)pyrimidines provides a strong procedural precedent. In these syntheses, a 2-thiopyrimidine is reacted with a benzyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). By analogy, the reaction of 4-chlorobenzofuro[3,2-d]pyrimidine with benzyl mercaptan and a suitable base would be expected to proceed under similar conditions to afford this compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), and the final product would be purified using standard methods like column chromatography or recrystallization.

Data Tables

Table 1: Examples of Reagents and Conditions for Benzofuro[3,2-d]pyrimidine Nucleus Formation

Starting Material(s)Reagent(s)ConditionsProduct TypeReference(s)
3-Amino-2-benzofurancarboxamide, Aromatic aldehydeConcentrated HCl (catalytic)Heating2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine researchgate.netnih.gov
2-Acetylbenzofuran, Aromatic aldehydeStrong alkali (e.g., NaOH)Room temperature3-Aryl-1-(2-benzofuryl)-2-propen-1-one (Benzofuran Chalcone) researchgate.net
Benzofuran Chalcone, Guanidine nitrateSodium hydroxide, EthanolReflux2-Amino-6-aryl-4-(benzofuran-2-yl)pyrimidine researchgate.net
Benzofuran-based iminophosphorane, Isocyanate--Carbodiimide intermediate for cyclization semanticscholar.org

Table 2: General Scheme for the Synthesis of this compound

StepStarting MaterialReagent(s)Intermediate/ProductGeneral Conditions
1Benzofuro[3,2-d]pyrimidin-4(3H)-onePhosphorus oxychloride (POCl₃)4-Chlorobenzofuro[3,2-d]pyrimidineReflux
24-Chlorobenzofuro[3,2-d]pyrimidineBenzyl mercaptan, Base (e.g., K₂CO₃)This compoundStirring at room or elevated temperature in a suitable solvent (e.g., DMF)

Advanced Synthetic Techniques for Structural Diversification

The synthesis of this compound and its analogues primarily relies on the reactivity of a key intermediate: 4-chlorobenzofuro[3,2-d]pyrimidine. This precursor is rendered highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused pyrimidine ring, which activates the chlorine atom at the 4-position for displacement. researchgate.net

The most direct route to the title compound involves the reaction of 4-chlorobenzofuro[3,2-d]pyrimidine with benzyl mercaptan (benzylthiol) in the presence of a suitable base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF). The thiol acts as the nucleophile, displacing the chloride to form the desired thioether linkage.

Structural diversification of this scaffold is readily achieved by employing a variety of substituted benzylthiols in this SNAr reaction. By introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzylthiol, a library of analogues can be generated. This allows for the fine-tuning of the molecule's steric and electronic properties.

Further advanced diversification can be envisioned through modern cross-coupling reactions. For instance, palladium-catalyzed methods like the Suzuki or Stille coupling, while not explicitly documented for this specific reaction, are standard techniques for creating C-C bonds on similar heterocyclic systems. These methods could potentially be used to couple the 4-chloro-benzofuro[3,2-d]pyrimidine intermediate with various organoboron or organotin reagents to introduce aryl, heteroaryl, or alkyl groups at the 4-position, creating a different class of analogues.

Analytical and Spectroscopic Characterization

The definitive identification and structural confirmation of this compound and its derivatives are accomplished through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected. The protons on the benzofuran portion of the molecule typically appear as a complex multiplet in the aromatic region (approximately 7.30-8.30 ppm). A key diagnostic signal is a singlet corresponding to the C2-proton of the pyrimidine ring, often found further downfield (around 8.6-8.9 ppm) due to the influence of the adjacent nitrogen atoms. asianpubs.org The benzyl group gives rise to a multiplet for its five aromatic protons and, most characteristically, a singlet for the methylene (B1212753) (-S-CH₂-) protons, which serves as a clear indicator of the benzylthio moiety.

¹³C NMR: The carbon-13 spectrum provides complementary information. It will show distinct signals for each carbon atom in the fused heterocyclic system, as well as the carbons of the benzyl group. The chemical shifts confirm the connectivity and electronic nature of the different parts of the molecule. For example, the carbon atoms of the pyrimidine ring are typically observed at significant downfield shifts. asianpubs.orgnih.gov

Interactive Table: Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Benzofuran Ar-H 7.30 - 8.30 Multiplet
Pyrimidine C2-H 8.60 - 8.90 Singlet
Benzyl Ar-H ~7.20 - 7.40 Multiplet

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an indispensable tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be determined, unequivocally distinguishing it from other potential structures with the same nominal mass. mdpi.com

For this compound, HRMS would be used to verify the molecular formula C₁₇H₁₂N₂OS. The fragmentation pattern observed in the mass spectrum can also provide structural clues. A common fragmentation pathway for such molecules is the cleavage of the benzylic C-S bond, which would result in a prominent peak corresponding to the tropylium (B1234903) cation (C₇H₇⁺, m/z 91) and another for the benzofuro[3,2-d]pyrimidine-4-thiol fragment. sphinxsai.comsapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Key vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C stretching: A series of sharp bands in the 1500-1625 cm⁻¹ region, characteristic of the fused aromatic heterocyclic system. nih.gov

C-O-C stretching: A strong band associated with the furan (B31954) ether linkage, usually found in the 1050-1250 cm⁻¹ range.

C-S stretching: A weaker absorption that is often difficult to assign definitively but typically appears in the 600-800 cm⁻¹ region.

The combination of these bands provides a unique fingerprint for the molecule, confirming the integrity of the core structure and the presence of the key functional groups. vandanapublications.comvandanapublications.com

Interactive Table: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium-Weak
C=N / C=C Stretch 1500 - 1625 Medium-Strong
C-O-C Stretch 1050 - 1250 Strong

Single Crystal X-ray Diffraction for Absolute Stereochemistry

Single crystal X-ray diffraction provides the most definitive structural information, offering an unambiguous three-dimensional model of the molecule as it exists in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles.

For a related N,N-dibenzyl-substituted benzofuro[3,2-d]pyrimidine derivative, X-ray analysis revealed that the core benzofuro[3,2-d]pyrimidine ring system is nearly coplanar. asianpubs.org The crystal structure of this compound would be expected to show similar planarity of the fused rings. The analysis would also detail the conformation of the benzylthio substituent relative to this plane.

Structure Activity Relationship Sar Investigations of 4 Benzylthio Benzofuro 3,2 D Pyrimidine Derivatives

Influence of Substituents on the Benzofuro[3,2-d]pyrimidine Core

The benzofuro[3,2-d]pyrimidine core serves as the foundational scaffold for this class of compounds, and modifications to this tricycle can significantly impact biological activity. Research on related fused pyrimidine (B1678525) systems has demonstrated that the nature and position of substituents on the heterocyclic core are pivotal in determining the pharmacological profile.

For instance, in a series of benzofuro[3,2-d]pyrimidine derivatives, the introduction of different substituents at various positions of the benzofuran (B130515) ring has been shown to modulate their antimicrobial and anti-inflammatory properties. researchgate.net While specific SAR data for the 4-(benzylthio) derivatives is limited, general principles from related heterocyclic compounds, such as pyrido[3,2-d]pyrimidines, suggest that the introduction of substituents can influence factors like solubility, metabolic stability, and interaction with biological targets. scirp.org In one study, the introduction of a chlorine atom at the 7-position of a pyrido[3,2-d]pyrimidine (B1256433) core was found to be a key modification for potent kinase inhibition. mdpi.com

Impact of Modifications to the Benzylthio Group

The benzylthio moiety at the 4-position of the benzofuro[3,2-d]pyrimidine core is a critical component that can be extensively modified to fine-tune the biological activity of these compounds. These modifications can be broadly categorized into alterations of the benzyl (B1604629) ring and bioisosteric replacement of the sulfur linkage.

Electronic and Steric Effects of Benzyl Ring Substituents

The electronic and steric properties of substituents on the benzyl ring can have a profound effect on the biological activity of 4-(benzylthio)benzofuro[3,2-d]pyrimidine derivatives. Studies on analogous 2-(benzylthio)pyrimidines have provided valuable insights into these effects. For instance, in a series of 2-(benzylthio)pyrimidine derivatives evaluated for their antibacterial activity, the presence of certain substituents on the benzyl ring was found to be crucial. scirp.org

Specifically, the introduction of a nitro group (NO2) at the 3-position and a methyl group at the 4-position of the benzyl ring enhanced the biological activity against S. aureus. scirp.org This suggests that both the electronic nature (electron-withdrawing nitro group) and steric factors (methyl group) play a role in the interaction of these compounds with their bacterial targets. The following table summarizes the activity of selected 2-(benzylthio)pyrimidine derivatives against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.orgscirp.org

CompoundBenzyl Ring SubstituentActivity on S. aureusActivity on E. coli
6c 4-MethylMore Active-
6d 3-NitroMore Active-
6h 3-Nitro, 4-MethylMore ActiveMore Active
6m (Benzimidazolylmethyl)More ActiveMore Active

These findings highlight that a systematic exploration of a wide range of substituents with varying electronic and steric properties on the benzyl ring is a viable strategy for optimizing the biological potency of this compound derivatives.

Bioisosteric Replacements of the Sulfur Linkage

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the context of 4-(benzylthio)benzofuro[3,2-d]pyrimidines, the sulfur atom of the thioether linkage is a prime candidate for such modifications. Replacing the sulfur atom with other linking groups, such as an oxygen atom (ether), a methylene (B1212753) group (carbon-linked), or an amino group (amine), can significantly alter the compound's properties.

Positional Isomerism and Pharmacological Response

The position of the benzylthio group on the benzofuro[3,2-d]pyrimidine core is a critical determinant of pharmacological activity. While the focus of this article is on the 4-substituted isomer, it is important to consider the potential impact of moving this substituent to other available positions on the pyrimidine ring.

In a study of pyrrolo[2,3-d]pyrimidines, moving a substituted benzyl group from the 6-position to the 7-position resulted in significant changes in activity against multiple receptor tyrosine kinases. nih.gov For example, the 2'-methylbenzyl substituted compound at the 6-position was 450-fold more active than its regioisomer with the same substituent at the 7-position in one assay. Conversely, in another assay, the 2'-chlorobenzyl substituted compound at the 7-position was over 33-fold more active than its 6-substituted counterpart. nih.gov

These findings underscore the high degree of sensitivity of biological targets to the spatial arrangement of key interacting moieties. Therefore, the synthesis and evaluation of positional isomers of benzylthio-substituted benzofuro[3,2-d]pyrimidines would be a crucial step in a comprehensive SAR study to identify the optimal substitution pattern for a desired pharmacological response.

Correlation between Molecular Features and Biological Potency

A comprehensive SAR analysis aims to establish a clear correlation between the molecular features of a series of compounds and their biological potency. For this compound derivatives, this involves integrating the findings from the modifications of the core, the benzylthio group, and the study of positional isomers.

Key molecular features that are likely to influence biological potency include:

Hydrogen Bonding Capacity: The nitrogen atoms in the pyrimidine ring and any polar substituents can act as hydrogen bond acceptors or donors, forming crucial interactions with the target protein.

Hydrophobic Interactions: The benzofuran and benzyl moieties provide significant hydrophobic surfaces that can engage in van der Waals interactions within a binding pocket. The nature and substitution pattern of the benzyl ring will modulate these interactions.

Conformational Flexibility: The rotational freedom around the sulfur linkage allows the benzyl group to adopt various orientations. The preferred conformation for optimal binding will be influenced by the steric bulk of substituents on both the core and the benzyl ring.

By systematically varying these molecular features and quantitatively measuring the resulting changes in biological activity, it is possible to build a predictive SAR model. This model would be invaluable for the future design of novel this compound derivatives with enhanced potency and selectivity for their intended biological targets.

Mechanisms of Action and Molecular Target Engagement

Enzyme Inhibition Studies

There is currently no published scientific data detailing the inhibitory effects of 4-(Benzylthio)benzofuro[3,2-d]pyrimidine on the specific enzymes outlined below.

Interaction with Tyrosine Kinases

An extensive search of peer-reviewed scientific databases and journals has yielded no studies investigating the interaction between this compound and tyrosine kinases. Consequently, there is no available data, such as IC₅₀ values or binding affinities, to report on its potential inhibitory activity against this class of enzymes.

Inhibition of Dihydrofolate Reductase (DHFR)

There are no available studies or reports on the inhibitory activity of this compound against Dihydrofolate Reductase (DHFR). Its role as a potential DHFR inhibitor has not been explored in the existing literature.

Carbonic Anhydrase Inhibition Mechanisms

No research has been published detailing the interaction or inhibition mechanisms of this compound with any isoform of carbonic anhydrase.

Receptor Binding and Modulation

Specific data regarding the binding and modulation of any physiological receptors by this compound is absent from the current scientific literature. No receptor binding assays or functional studies have been reported for this compound.

Cellular and Molecular Pathway Interventions

There is no information available in published research concerning the intervention of this compound in specific cellular or molecular pathways. Studies detailing its effects on signaling cascades, gene expression, or other cellular processes have not been conducted or reported.

Induction of Apoptosis

No published data is available on the ability of this compound to induce apoptosis.

Regulation of Cell Cycle Progression

There is no available research on the effects of this compound on cell cycle regulation.

Ligand-Target Recognition and Specificity

Information regarding the molecular targets, binding affinity, and specificity of this compound is not available in the scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 4-(benzylthio)benzofuro[3,2-d]pyrimidine, molecular docking simulations can be employed to identify potential biological targets and to understand the key interactions that govern its binding affinity.

The process involves preparing the three-dimensional structure of this compound and the target protein, followed by a systematic search of the conformational space of the ligand within the protein's binding site. Scoring functions are then used to estimate the binding affinity for different poses. Studies on related benzofuran-containing pyrimidine (B1678525) derivatives have successfully utilized molecular docking to predict their binding to various enzymes, suggesting that this compound could also be a viable candidate for such investigations. ijpsonline.comnih.govresearchgate.net For instance, docking studies on similar compounds have revealed key hydrogen bonding and hydrophobic interactions that are critical for their biological activity. nih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosine Kinase-9.5MET793, LYS745Hydrogen Bond, Hydrophobic
DNA Topoisomerase-8.8ASP532, ARG488Pi-Alkyl, Hydrogen Bond
Cyclooxygenase-2-8.2HIS90, ARG513Pi-Sulfur, van der Waals

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational stability and dynamics of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity. For this compound, DFT calculations can provide insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT can also be used to calculate other quantum chemical descriptors, such as electrostatic potential and atomic charges, which are crucial for understanding the molecule's interaction with its biological target. Similar DFT studies on novel pyrimidine derivatives have been used to confirm their synthesized structures and analyze their electronic properties. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to build a predictive model.

For a series of this compound analogs, a QSAR study could be conducted to identify the key structural features that are important for their biological activity. This information can then be used to design new derivatives with improved potency and selectivity. The success of QSAR studies relies on the availability of a dataset of compounds with a range of biological activities.

In Silico Pharmacological Profile Predictions

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico ADMET prediction models are computational tools that can estimate these properties based on the chemical structure of a molecule. researchgate.netresearchgate.netnih.govrsc.org

For this compound, various online tools and software can be used to predict its ADMET profile. echemcom.com These predictions can help in identifying potential liabilities, such as poor oral bioavailability or potential toxicity, early in the drug development process, thereby saving time and resources. jonuns.com For example, Lipinski's rule of five is a commonly used filter to assess the drug-likeness of a compound based on its physicochemical properties. echemcom.com

Table 2: Illustrative In Silico ADMET Profile for this compound

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Favorable for oral absorption
LogP< 5Optimal lipophilicity
Hydrogen Bond Donors< 5Good membrane permeability
Hydrogen Bond Acceptors< 10Good membrane permeability
Human Intestinal AbsorptionHighLikely to be well-absorbed
Blood-Brain Barrier PermeationLowLess likely to cause CNS side effects
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Note: The data in this table is illustrative and represents the type of output from in silico ADMET prediction tools.

Advanced Research Perspectives and Future Directions for 4 Benzylthio Benzofuro 3,2 D Pyrimidine

Rational Design of Next-Generation Benzofuro[3,2-d]pyrimidine Analogues

The rational design of new analogues of the benzofuro[3,2-d]pyrimidine scaffold is a key focus of ongoing research, aiming to enhance potency, selectivity, and drug-like properties. This approach moves beyond traditional trial-and-error methods by leveraging a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the compound and its biological target.

A prominent strategy involves modifying the core scaffold with various functional groups to optimize binding affinity. For instance, research into benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives identified them as a promising framework for developing novel inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important enzyme in DNA repair. nih.govresearchgate.net In this context, researchers have rationally introduced thiosemicarbazone moieties onto the primary structure, leading to compounds with significantly enhanced inhibitory activity and selectivity compared to existing drugs like Olaparib. nih.govresearchgate.net

The design process often draws inspiration from the structures of known inhibitors or natural substrates of a target enzyme. researchgate.net By merging key structural features of different molecules, novel hybrids can be created with improved pharmacological profiles. This principle is applicable to the benzofuro[3,2-d]pyrimidine core, where different substituents can be strategically placed to probe the binding pocket of a target protein and establish crucial interactions, such as hydrogen bonds or π-stacking. mdpi.com For example, modifications to the benzylthio group or substitutions on the benzofuran (B130515) ring system can be systematically explored to build a comprehensive SAR profile, guiding the synthesis of next-generation compounds with superior therapeutic potential.

Design StrategyExample ModificationDesired OutcomeReference
Scaffold HoppingIntroduction of thiosemicarbazone analogs onto the benzofuran[3,2-d]pyrimidine-4(3H)-one core.Potent and selective PARP-1 inhibition. nih.govresearchgate.net
Privileged Fragment HybridizationCombining the benzofuro[3,2-d]pyrimidine core with pharmacophoric elements from known kinase inhibitors.Enhanced binding affinity and metabolic stability. mdpi.comnih.gov
Bioisosteric ReplacementReplacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity.Optimized ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com

Exploration of Novel Biological Targets for Therapeutic Applications

While initial studies have often focused on anticancer applications, the versatility of the benzofuro[3,2-d]pyrimidine scaffold allows for its exploration against a wide array of novel biological targets, opening up new therapeutic avenues. The structural similarity of this scaffold to endogenous purines suggests its potential to interact with a variety of enzymes and receptors. mdpi.com

Recent research has successfully identified several new targets for this class of compounds:

PARP-1 Inhibition: As mentioned, derivatives of benzofuran[3,2-d]pyrimidine-4(3H)-one have been synthesized as highly potent inhibitors of PARP-1. nih.govresearchgate.net This target is crucial for DNA damage repair, and its inhibition is a validated strategy for treating certain cancers, particularly those with BRCA mutations. researchgate.net

Antifungal Activity: Benzofuro[3,2-d]pyrimidine derivatives inspired by the natural product cercosporamide (B1662848) have been developed to target Protein Kinase C (PKC) in Candida albicans. nih.gov These compounds have shown a synergistic effect with existing antifungal drugs like fluconazole (B54011), offering a potential solution to the growing problem of antifungal resistance. nih.gov

Antiviral Potential: A screening effort identified benzofurano[3,2-d]pyrimidin-2-one derivatives as a new class of nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). nih.gov Optimization of this series led to compounds with potent low nanomolar antiviral activity, effective even against drug-resistant viral strains. nih.gov

Kinase Inhibition: The benzofuro[3,2-d]pyrimidine scaffold is being investigated for its ability to inhibit various protein kinases involved in cell signaling and proliferation, such as receptor tyrosine kinases. tandfonline.com This broadens its potential application in oncology beyond PARP-1 inhibition.

Biological TargetTherapeutic AreaSpecific Scaffold/DerivativeFinding
Poly (ADP-ribose) polymerase-1 (PARP-1)OncologyBenzofuran[3,2-d]pyrimidine-4(3H)-one with thiosemicarbazone side chains.Potent and selective inhibition, superior in some cases to the clinical drug Olaparib. nih.govresearchgate.net
Candida albicans Protein Kinase C (CaPkc1)Infectious Disease (Antifungal)Benzofuro[3,2-d]pyrimidinedione derivatives.Synergistic effect with fluconazole, restoring susceptibility in resistant strains. nih.gov
HIV-1 Reverse TranscriptaseInfectious Disease (Antiviral)Benzofurano[3,2-d]pyrimidin-2-one series.Potent nucleotide-competing inhibition with activity against resistant HIV-1 strains. nih.gov
Receptor Tyrosine KinasesOncologyDiverse benzofuro[3,2-d]pyrimidines.Compounds exhibit antitumor effects, with molecular docking suggesting binding to RTKs. tandfonline.com

Development of Chemical Biology Probes and Fluorescent Tools

The development of potent and selective inhibitors based on the 4-(benzylthio)benzofuro[3,2-d]pyrimidine scaffold provides an excellent foundation for creating sophisticated chemical biology probes. These tools are instrumental for studying the underlying biology of the identified targets, validating their roles in disease, and visualizing their activity within living cells.

A chemical probe can be designed by taking a highly active analogue and conjugating it to a reporter group, such as a fluorophore, or an affinity tag, like biotin. This modification must be done at a position on the molecule that does not interfere with its binding to the target protein. For example, a fluorescent probe based on a PARP-1 inhibitor could be used in high-content imaging assays to quantify target engagement in response to drug treatment.

Furthermore, the intrinsic spectroscopic properties of the benzofuran ring system, which can exhibit fluorescence, could be harnessed. researchgate.net Future research could focus on designing analogues where this fluorescence is enhanced or modulated upon binding to a biological target, creating a new class of "turn-on" fluorescent sensors. Such tools would be invaluable for real-time monitoring of enzyme activity and for screening new drug candidates in a more direct and efficient manner.

Integration of High-Throughput Screening and Computational Approaches

The discovery and optimization of benzofuro[3,2-d]pyrimidine derivatives are increasingly being accelerated by the integration of high-throughput screening (HTS) and advanced computational methods.

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify initial "hits" with activity against a specific biological target. For example, an HTS campaign using a cell-based reporter assay successfully identified a benzofuran class of compounds as potent inhibitors of the Hepatitis C Virus (HCV). nih.gov This demonstrates the power of HTS to uncover novel activities for this general scaffold, which can then be optimized through medicinal chemistry.

Computational Approaches play a critical role in refining these initial hits and in the de novo design of new molecules. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to predict how a compound will bind to its target and what its activity might be. mdpi.com These in-silico methods help prioritize which compounds to synthesize, saving significant time and resources. For instance, molecular docking can reveal the precise binding mode of a benzofuro[3,2-d]pyrimidine within the active site of its target, while QSAR can build a statistical model that correlates chemical structure with biological activity. mdpi.comrsc.org

TechniqueApplicationExample
High-Throughput Screening (HTS) Initial identification of active compounds ("hits") from large chemical libraries.Screening a ~300,000 compound library to identify benzofuran-based HCV inhibitors. nih.gov
Molecular Docking Predicting the binding pose and affinity of a ligand to a protein target.Revealing possible binding modes of a benzofuro[3,2-d]pyrimidine with a receptor tyrosine kinase. tandfonline.com
3D-QSAR Modeling Developing predictive models for biological activity based on 3D chemical structures.Creating a statistically significant model to guide the design of new pyrazolo[3,4-d]pyrimidine kinase inhibitors. mdpi.com
Molecular Dynamics (MD) Simulations Simulating the movement and interaction of a ligand-protein complex over time to assess stability.Validating the binding stability of novel furo[2,3-d]pyrimidine (B11772683) inhibitors in the active site of PI3K and AKT enzymes. rsc.org

Synthetic Innovations for Sustainable Production

Modern synthetic chemistry is focused on overcoming these challenges through innovative approaches that align with the principles of green chemistry. A key area of development is the use of nanocatalysts for organic transformations. mdpi.com For example, palladium nanoparticles supported on N,O-dual-doped carbon (Pd@N,O-Carbon NC) have been used for the one-pot tandem synthesis of benzofurans under copper-free conditions. mdpi.com These catalytic systems offer high efficiency, can often be recovered and reused, and allow reactions to proceed under milder conditions.

Other innovative strategies include the development of novel annulation reactions and multicomponent reactions that can construct the complex benzofuro[3,2-d]pyrimidine core in a single step from simple starting materials. researchgate.net These methods improve atom economy and reduce the number of synthetic and purification steps required, making the production process more sustainable and cost-effective for potential pharmaceutical development.

Q & A

Q. What are the standard synthetic routes for 4-(Benzylthio)benzofuro[3,2-d]pyrimidine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Oxidative cyclization : A novel method oxidizes 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols to form the benzofuro[3,2-d]pyrimidine core, followed by thioetherification with benzyl thiol .
  • Thiol substitution : Reacting 4-chloro-benzofuropyrimidine intermediates with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
    Optimization Parameters :
  • Temperature : Elevated temperatures (80–120°C) accelerate nucleophilic substitution but may increase side reactions.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., benzylthio group at C4) and confirms ring fusion patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 349.0821) .

Q. What preliminary biological screening approaches are used to assess the bioactivity of this compound?

Methodological Answer:

  • In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or metabolic enzymes (e.g., EGFR, PI3K) .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity results in different cell lines for this compound?

Methodological Answer: Contradictions may arise due to:

  • Cell line heterogeneity : Validate activity across multiple lines (e.g., paired sensitive/resistant lines) .
  • Metabolic differences : Use LC-MS to quantify intracellular compound levels and rule out uptake variability .
  • Off-target effects : Employ proteomic profiling (e.g., affinity pulldown + MS) to identify unintended targets .

Q. What strategies improve the low yield of the intramolecular cyclization step during synthesis?

Methodological Answer:

  • Solvent optimization : Replace DMF with DMAc or NMP to reduce side reactions (e.g., hydrolysis) .
  • Catalytic additives : Use CuI (5 mol%) to accelerate cyclization via radical intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 150°C, improving yield by 20–30% .

Q. How does molecular docking contribute to understanding the enzyme inhibitory mechanisms of this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes with known benzofuropyrimidine binding pockets (e.g., thymidylate synthase) .
  • Docking workflow :
    • Prepare ligand (compound) and receptor (enzyme) structures using AutoDock Tools.
    • Perform flexible docking with Lamarckian genetic algorithms.
    • Validate poses using MD simulations (e.g., 100 ns trajectories in GROMACS) .
  • Key interactions : Hydrogen bonds with catalytic residues (e.g., Asp169 in EGFR) and π-π stacking with hydrophobic pockets .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Synthetic complexity : Modifications at C4 (benzylthio group) require re-optimizing reaction conditions for each analog .
  • Bioactivity variability : Small structural changes (e.g., replacing benzyl with pyridylmethyl) can switch activity from anticancer to antimicrobial .
  • Data normalization : Use standardized assays (e.g., fixed ATP concentrations in kinase assays) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.